Galactarate(1-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9O8- |
|---|---|
Molecular Weight |
209.13 g/mol |
IUPAC Name |
(2R,3S,4R,5S)-2,3,4,5,6-pentahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-1/t1-,2+,3+,4- |
InChI Key |
DSLZVSRJTYRBFB-DUHBMQHGSA-M |
Isomeric SMILES |
[C@@H]([C@@H]([C@H](C(=O)[O-])O)O)([C@@H](C(=O)O)O)O |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)O)O)O |
Origin of Product |
United States |
Galactarate Metabolism and Biochemical Pathways
Catabolism Pathways of Galactarate and Related Compounds
Galactarate catabolism refers to the metabolic processes that break down D-galactarate into simpler molecules that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. ontosight.aiebi.ac.ukmonarchinitiative.org This process is essential for organisms that use D-galacturonate-derived compounds as a carbon source. ontosight.ai
In several bacterial species, the catabolism of D-galacturonate begins with an oxidative pathway that converts it to galactarate, which is then further metabolized. nih.govresearchgate.netresearchgate.net This pathway ultimately funnels the carbon into the TCA cycle, often in the form of α-ketoglutarate. nih.govresearchgate.net This route is best understood in bacteria such as Agrobacterium tumefaciens. tamu.eduresearchgate.net
The conversion of D-galacturonate to central metabolites involves a sequence of key enzymatic reactions.
Dehydrogenation: The first step is the oxidation of D-galacturonate. This reaction is catalyzed by uronate dehydrogenase (Udh) , an NAD-requiring enzyme that converts D-galacturonate into D-galactarolactone. tamu.edunzytech.comresearchgate.net This lactone is then hydrolyzed to meso-galactarate. researchgate.net
Dehydration: Following its formation, galactarate undergoes dehydration. This step is catalyzed by a galactarate dehydratase . researchgate.netnih.gov This reaction converts galactarate to a keto-deoxy acid intermediate. researchgate.netnih.gov In A. tumefaciens, the product is 2-keto-3-deoxy-galactarate. nih.govnih.gov In other organisms like E. coli, the product is 5-keto-4-deoxy-glucarate. ontosight.ai Several distinct families of galactarate dehydratase enzymes exist. nih.govebi.ac.uknih.govnih.gov
Decarboxylation: The intermediate from the dehydration step is subsequently converted to an α-keto acid semialdehyde. This can involve a combined dehydration and decarboxylation step. tamu.edu For example, an enzyme in A. tumefaciens has been shown to catalyze the dehydration and subsequent decarboxylation of 2-keto-3-deoxy-d-galactarate to produce α-ketoglutarate semialdehyde . nih.govnih.gov This semialdehyde is then further oxidized to α-ketoglutarate, which enters the TCA cycle. researchgate.net
Data Tables
Table 1: Key Enzymes in Galactarate Metabolism
| Enzyme Name | EC Number | Reaction | Substrate(s) | Product(s) | Organism Example(s) |
| Uronate Dehydrogenase (Udh) | 1.1.1.203 | Dehydrogenation | D-Galacturonate, NAD⁺ | D-Galactarolactone, NADH | Agrobacterium tumefaciens tamu.edu |
| Galactarate Dehydratase | 4.2.1.42 / 4.2.1.158 | Dehydration | Galactarate | 2-keto-3-deoxy-galactarate / 3-deoxy-D-threo-hex-2-ulosarate | Agrobacterium tumefaciens, Oceanobacillus iheyensis nih.govebi.ac.uk |
| 4-deoxy-5-oxoglucarate hydrolase (decarboxylating) | 4.2.1.41 | Dehydration & Decarboxylation | 3-deoxy-2-keto-DL-threo-hexarate | α-keto glutarate semialdehyde | Pseudomonas sp. tamu.edu |
| UDP-D-glucuronate 4-epimerase | 5.1.3.6 | Epimerization | UDP-D-glucuronate | UDP-D-galacturonate | Arabidopsis thaliana (plants) nih.govnih.gov |
| Galactarolactone Cycloisomerase (Gci) | 5.5.1.- | Isomerization | D-Galactarolactone | 3-deoxy-2-keto-L-threo-hexarate | Agrobacterium tumefaciens researchgate.netnih.gov |
Reductive Pathway of D-Galacturonate Catabolism in Eukaryotic Microorganisms
Eukaryotic microorganisms, such as the filamentous fungi Hypocrea jecorina (also known as Trichoderma reesei) and Aspergillus niger, employ a reductive pathway for D-galacturonate catabolism. tamu.edunih.govscite.ai This pathway initiates with the reduction of D-galacturonate to L-galactonate by an NAD(P)H-dependent reductase. tamu.edunih.gov Subsequent enzymatic reactions, including a dehydratase and an aldolase (B8822740), convert L-galactonate into pyruvate (B1213749) and glycerol. tamu.edunih.gov This pathway effectively links pectin (B1162225) degradation to glycolysis. core.ac.uk
Isomerase Pathway of Hexuronate Catabolism in Prokaryotic Microorganisms
Many prokaryotes, including the well-studied Escherichia coli, utilize an isomerase pathway for hexuronate catabolism. asm.orgnih.gov In this pathway, D-galacturonate is isomerized and subsequently converted through a series of steps to 2-keto-3-deoxy-D-gluconate (KDG). nih.gov KDG is then phosphorylated and cleaved into pyruvate and D-glyceraldehyde-3-phosphate, which are central intermediates of glycolysis. nih.gov This pathway is distinct from the oxidative route as it does not directly produce galactarate as an intermediate.
Alternative Catabolic Routes (e.g., Glycerate Pathway)
Beyond the major pathways, alternative routes for galactarate catabolism exist. One such route is the glycerate pathway, which has been described in prokaryotes. nih.gov This pathway catabolizes galactarate to produce pyruvate and D-glycerate. nih.gov D-glycerate can then be phosphorylated by glycerate kinase to enter central metabolism, connecting to glycolysis via 2-phosphoglycerate or 3-phosphoglycerate. nih.gov
Metabolic Interconnections with Carbohydrate Metabolism
The metabolism of galactarate is intricately linked with the broader network of carbohydrate metabolism, particularly with the pathways for galactose and its oxidized form, galacturonic acid.
Integration with Galactose and Galacturonic Acid Metabolism
Galactarate is directly derived from the oxidation of galactose or galacturonic acid. polimi.it D-galacturonic acid, the primary monomer of pectin, is the immediate precursor in the microbial oxidative pathway leading to galactarate. tamu.eduresearchgate.net In organisms like Rhizobium meliloti, UDP-galactose and UDP-galacturonic acid are utilized in the synthesis of polysaccharides, highlighting the close metabolic relationship between these sugar derivatives. nih.gov The catabolic pathways for D-galacturonate, whether oxidative, reductive, or isomerase-driven, all serve to convert this pectin-derived sugar acid into intermediates of central metabolic pathways like glycolysis and the TCA cycle, demonstrating a clear integration with primary carbohydrate metabolism. researchgate.netcambridge.org
Data Tables
Table 1: Key Enzymes in Galactarate and D-Galacturonate Metabolism
| Enzyme Name | EC Number | Reaction | Pathway | Organism Example(s) |
| D-galacturonate dehydrogenase | 1.1.1.203 | D-galacturonate + NAD⁺ → D-galactaro-lactone + NADH | Oxidative | Agrobacterium tumefaciens, Pseudomonas syringae tamu.edunih.gov |
| Galactarolactone cycloisomerase | 5.5.1.- | D-galactarolactone → 3-deoxy-2-keto-L-threo-hexarate | Oxidative | Agrobacterium tumefaciens nih.gov |
| Galactarate dehydratase | 4.2.1.42 | Galactarate → 3-deoxy-2-keto-hexarate + H₂O | Oxidative | Pseudomonas sp. tamu.edu |
| D-galacturonate reductase | 1.1.1.19 | D-galacturonate + NAD(P)H → L-galactonate + NAD(P)⁺ | Reductive | Hypocrea jecorina, Aspergillus niger tamu.edunih.gov |
| Uronate isomerase | 5.3.1.12 | D-galacturonate → D-tagaturonate | Isomerase | Escherichia coli asm.org |
Table 2: Terminal Products and Their Entry into Central Metabolism
| Pathway | Initial Substrate | Key Intermediate | Terminal Product(s) | Central Pathway Integration |
| Oxidative | D-Galacturonate | Galactarate | α-Ketoglutarate | Tricarboxylic Acid (TCA) Cycle tamu.edunih.gov |
| Reductive | D-Galacturonate | L-Galactonate | Pyruvate, Glycerol | Glycolysis tamu.edunih.gov |
| Isomerase | D-Galacturonate | D-Tagaturonate | Pyruvate, Glyceraldehyde-3-phosphate | Glycolysis nih.gov |
| Glycerate | Galactarate | D-Glycerate | Pyruvate, D-Glycerate | Glycolysis nih.gov |
Role as a Metabolic Intermediate (e.g., Keto-deoxy-D-galactarate (KDG))
Galactarate, a sugar acid also known as mucic acid, serves as a carbon source for various microorganisms. ontosight.ainih.gov Its catabolism involves a series of enzymatic reactions that convert it into central metabolic intermediates. ontosight.ai In bacteria, the fermentative metabolic pathway for galactarate is initiated by the enzyme galactarate dehydratase (GarD). nih.gov This enzyme catalyzes the dehydration of galactarate to form 5-keto-4-deoxy-D-galactarate (KDG), also referred to as 5-dehydro-4-deoxy-glucarate. nih.govasm.orgbiorxiv.org
KDG is a crucial, common intermediate in the catabolic pathways of two different aldaric acids: meso-galactarate and D-glucarate. asm.orgresearchgate.net The formation of KDG from these precursors is facilitated by specific dehydratases, namely GarD for galactarate and GudD for glucarate (B1238325). asm.orgresearchgate.net
Once formed, KDG is further processed. In the oxidative pathway found in bacteria such as Agrobacterium tumefaciens, KDG is a key intermediate that is ultimately converted to α-ketoglutarate, a metabolite that enters the citric acid cycle. ontosight.airesearchgate.net This conversion can proceed through the formation of α-ketoglutaric semialdehyde. asm.orgresearchgate.net For instance, the enzyme KDG dehydratase, found in A. tumefaciens, acts on a KDG-related substrate (3-deoxy-2-keto-L-threo-hexarate) to produce α-ketoglutaric semialdehyde, which is then oxidized to α-ketoglutarate. researchgate.netnih.gov In Escherichia coli, KDG is converted to glycerate-2-phosphate by the subsequent actions of the aldolase GarL and reductase GarR. asm.org
The table below summarizes key enzymes involved in the initial metabolism of galactarate.
Table 1: Key Enzymes in the Initial Steps of Galactarate Catabolism
| Enzyme | Substrate | Product | Organism Example(s) |
|---|---|---|---|
| Galactarate dehydratase (GarD) | meso-Galactarate | 5-keto-4-deoxy-D-galactarate (KDG) | Escherichia coli, Salmonella enterica nih.govbiorxiv.org |
| KDG dehydratase (KdgD) | 5-keto-4-deoxy-D-galactarate (KDG) | α-ketoglutaric semialdehyde | Agrobacterium tumefaciens asm.orgresearchgate.net |
| α-ketoglutaric semialdehyde dehydrogenase (KgsD) | α-ketoglutaric semialdehyde | α-ketoglutarate | Agrobacterium tumefaciens asm.org |
Influence on Regulatory Networks (e.g., GguR-DNA binding)
The metabolic pathways that utilize galactarate are tightly regulated at the genetic level to ensure that the necessary enzymes are synthesized only when their substrate is available. nih.gov This regulation is often managed by transcriptional regulators, which are DNA-binding proteins that can activate or repress gene expression. nih.govfrontiersin.org
In many species of Proteobacteria, the genes for utilizing hexuronates and aldarates (including galactarate) are controlled by a novel transcriptional regulator from the GntR family, named GguR. asm.org Research has demonstrated that GguR functions as a repressor. asm.org In the absence of a suitable substrate, GguR binds to specific operator sites on the DNA, physically blocking the transcription of the catabolic genes. asm.orgresearchgate.net
The activity of GguR is controlled by a metabolic intermediate. The compound 5-keto-4-deoxy-D-galactarate (KDG), which is produced from the breakdown of galactarate, acts as the molecular effector for GguR. asm.org When galactarate is being metabolized, the intracellular concentration of KDG increases. This KDG then binds directly to the GguR protein. asm.org The binding of KDG induces a conformational change in GguR, which disrupts its ability to bind to its target DNA sequence. asm.org
This release of the GguR repressor from the DNA is known as derepression. It allows for the transcription of the operons containing genes for galactarate transport and catabolism. asm.org In vitro studies have shown that a minimal KDG concentration of 0.15 mM is sufficient to substantially disrupt the GguR-DNA complex. asm.org Notably, galactarate itself does not affect the binding of GguR to DNA, highlighting the role of the metabolic intermediate, KDG, as the specific signaling molecule in this regulatory network. asm.org
The table below outlines the components of the GguR regulatory system.
Table 2: Components of the GguR Regulatory Network
| Component | Type | Function |
|---|---|---|
| GguR | Protein (Transcriptional Regulator) | A repressor that binds to DNA to block the expression of galactarate utilization genes. asm.org |
| GguR Operator Site | DNA Sequence | Specific site on the DNA where the GguR protein binds. asm.orgresearchgate.net |
Biotechnological Production and Microbial Engineering of Galactarate
Microbial Production Systems
The development of efficient microbial cell factories is central to the bioproduction of galactarate. By harnessing the metabolic capabilities of engineered bacteria and fungi, researchers have created systems capable of converting sugars derived from biomass into the target chemical.
Several microorganisms have been successfully engineered to produce galactarate. The primary strategy involves redirecting the natural pathway for D-galacturonate catabolism towards the synthesis of galactarate.
Trichoderma reesei (anamorph of Hypocrea jecorina) : This filamentous fungus has emerged as a highly effective host for galactarate production. In its native state, T. reesei reduces D-galacturonate to L-galactonate. nih.gov To enable galactarate synthesis, the endogenous D-galacturonate reductase gene (gar1) is deleted, blocking the natural metabolic route. atamanchemicals.commilk-ed.eu Subsequently, a bacterial uronate dehydrogenase (udh) gene, often from Agrobacterium tumefaciens, is introduced. milk-ed.eu This heterologous enzyme oxidizes D-galacturonate to galactarate, achieving high theoretical yields. nih.govatamanchemicals.com
Aspergillus niger : As a prolific producer of pectinolytic enzymes, A. niger is an attractive candidate for converting pectin-rich biomass. researchgate.net The engineering strategy is similar to that for T. reesei, involving the deletion of the native D-galacturonate reductase gene (gaaA) and the expression of a bacterial udh gene. atamanchemicals.comnih.gov However, a key challenge with A. niger is its ability to catabolize the galactarate product through a previously unknown pathway. atamanchemicals.comresearchgate.net Advanced techniques, including transcriptomics to identify the responsible genes and CRISPR/Cas9 for their targeted deletion, have been employed to eliminate this product loss and improve accumulation. researchgate.netunsika.ac.idmcgill.ca
Escherichia coli : This bacterium is a well-understood and easily engineered host. For galactarate production, its native pathways for D-galacturonate and galactarate catabolism are inactivated through the deletion of the uxaC (uronate isomerase) and garD (galactarate dehydratase) genes, respectively. scirp.org Expression of a heterologous uronate dehydrogenase (udh) then directs the carbon flux from D-galacturonate to galactarate. scirp.org Engineered E. coli has also been used as a platform to produce other chemicals like D-glyceric acid via the galactarate pathway, demonstrating its metabolic versatility. atamankimya.comresearchgate.net
Table 1: Engineered Microbial Strains for Galactarate Production
| Microorganism | Genetic Modifications | Key Outcomes | References |
| Trichoderma reesei | Deletion of gar1 (D-galacturonate reductase); Expression of udh (uronate dehydrogenase) from A. tumefaciens. | Efficient conversion of D-galacturonate to galactarate with high yields. | nih.govatamanchemicals.commilk-ed.eu |
| Aspergillus niger | Deletion of gaaA (D-galacturonate reductase); Expression of udh; Deletion of galactarate catabolism genes. | Enabled production from D-galacturonate and pectin (B1162225); required elimination of product catabolism for improved titers. | atamanchemicals.comresearchgate.netunsika.ac.id |
| Escherichia coli | Deletion of uxaC (uronate isomerase) and garD (galactarate dehydratase); Expression of udh. | Established a platform for galactarate production by blocking native sugar acid degradation pathways. | scirp.org |
The economic viability of galactarate bioproduction depends heavily on the use of abundant and low-cost substrates.
D-Galacturonate : This is the direct precursor for the engineered biosynthetic pathway and the primary monomer of pectin. atamanchemicals.com Pure D-galacturonate is often used in laboratory settings to characterize engineered strains and optimize production parameters. nih.govmilk-ed.eu Microbial transporters, such as GatA from A. niger, have been identified and can be expressed in other hosts to improve the uptake of D-galacturonate.
Pectin Hydrolysates : Pectin is an abundant polysaccharide found in agricultural residues like citrus peel and sugar beet pulp. atamanchemicals.com These materials can be enzymatically hydrolyzed to release a mixture of sugars, primarily D-galacturonate. Using these hydrolysates as a feedstock allows for a consolidated bioprocess where a single microorganism, like A. niger, can both break down the pectin and convert the resulting D-galacturonate into galactarate. researchgate.netscirp.org This approach significantly enhances the sustainability and cost-effectiveness of the production process.
Lactose (B1674315) : While not a direct precursor for the engineered galactarate pathway, lactose has been effectively used as a co-substrate in fed-batch fermentation processes. nih.gov In cultures of engineered T. reesei, feeding with lactose provides a readily metabolizable carbon source that supports robust cell growth and provides the necessary energy and reducing power for the efficient conversion of D-galacturonate to galactarate, leading to higher product titers. nih.govnih.gov
Metabolic Engineering Strategies for Enhanced Yield and Sustainability
To maximize the efficiency of microbial cell factories, a variety of metabolic engineering strategies are employed, from pathway manipulation to process optimization.
The core of engineering microorganisms for galactarate production lies in precise genetic modifications to reroute carbon flux.
Gene Deletion : The foundational step in this process is the elimination of competing metabolic pathways that consume the substrate or the product. In fungi like Trichoderma reesei and Aspergillus niger, the deletion of the gene encoding D-galacturonate reductase (gar1 or gaaA, respectively) is critical to prevent the reduction of D-galacturonate. atamanchemicals.commilk-ed.eu This knockout creates a strain that cannot grow on D-galacturonate and accumulates the substrate intracellularly. nih.gov In organisms like A. niger that can metabolize galactarate, further gene deletions are required. researchgate.net These target genes, often identified through RNA sequencing, are removed using tools like CRISPR/Cas9 to block the catabolism of the final product, thereby preventing yield loss. researchgate.netunsika.ac.id
Heterologous Gene Expression : With the native pathway blocked, a new synthetic route is introduced by expressing a foreign gene. The key enzyme is uronate dehydrogenase (udh), which catalyzes the NAD-dependent oxidation of D-galacturonate to a galactaro-lactone, which then spontaneously hydrolyzes to galactarate. atamanchemicals.com This gene is typically sourced from bacteria such as Agrobacterium tumefaciens or Pseudomonas syringae. atamanchemicals.com The expression of this single enzyme effectively bridges the gap, redirecting the flow of D-galacturonate towards the desired product, galactarate. atamanchemicals.comnih.gov
Beyond genetic engineering, optimizing the cultivation environment is crucial for maximizing productivity and yield.
Temperature and pH : Physical parameters must be carefully controlled. For instance, the production of galactarate by engineered Trichoderma reesei was found to be optimal at a temperature of 35°C and a pH of 4. nih.gov The pH is particularly important as it also affects the solubility of galactaric acid, which is highest around pH 4.7 and decreases in the presence of certain ions like potassium. nih.gov
Medium Composition : The nutrient profile of the culture medium directly impacts microbial health and productivity. For T. reesei, using a combination of ammonium (B1175870) and yeast extract as nitrogen sources was shown to enhance galactarate production. nih.gov
Fed-Batch Strategies : To overcome substrate inhibition and achieve higher product concentrations, fed-batch cultivation is often employed. In the case of T. reesei, a fed-batch strategy using D-galacturonate as the precursor and lactose as a supplementary carbon source for energy and growth led to a significant increase in the final galactarate titer, reaching up to 20 g/L. nih.gov
Translating a laboratory success into an industrially viable process requires demonstrating its scalability.
Scaling Down : For initial high-throughput screening of numerous engineered strains or cultivation conditions, the process can be effectively scaled down. The bioconversion of pectin to galactarate by T. reesei has been successfully implemented in a 24-well plate format with a culture volume of just 4 mL. milk-ed.eu This miniaturization allows for rapid assessment of strain performance before committing to larger, more resource-intensive experiments.
Scaling Up : The galactarate production process using T. reesei has proven to be robustly scalable. milk-ed.eu It has been successfully scaled from 1-liter laboratory bioreactors to 10 L and up to 250 L industrial fermenters, using commercially available pectin as the feedstock instead of pure D-galacturonate. In a 250 L culture, a galactaric acid concentration of 14 g/L was achieved, from which approximately 2.8 kg of product was successfully precipitated and recovered. Such demonstrations are critical for evaluating the commercial potential of the bioprocess.
Table 2: Galactarate Production at Different Scales with Engineered T. reesei
| Scale | Substrate | Galactarate Titer (g/L) | Yield (g/g D-galacturonate consumed) | Reference |
| 1 L | Food-grade Pectin | 18 | 1.00 | |
| 10 L | Food-grade Pectin | 21 | 1.11 | |
| 250 L | Food-grade Pectin | 14 | 0.77 |
Cell-Free Enzymatic Bioconversion Methods
Cell-free enzymatic bioconversion represents an advanced approach in biotechnology, moving beyond the use of whole microbial cells to leveraging isolated enzymes for chemical synthesis. biooekonomie.de These in vitro systems combine the necessary biochemical components in a reaction vessel, offering significant advantages over cell-based processes. biooekonomie.denih.gov By eliminating the cellular membrane and the complexities of cellular metabolism, cell-free systems prevent the diversion of substrates to competing pathways and the creation of unwanted byproducts. biooekonomie.defrontiersin.org This allows for the production of compounds that may be toxic to living cells, simplifies process control, and often results in higher product purity and efficiency. biooekonomie.degoogle.com
Enzymatic Recovery and Separation Techniques for Galactarate Production
A key innovation in the cell-free production of galactarate is the integration of product recovery with the synthesis step, which simplifies downstream processing and reduces costs. whiterose.ac.ukwhiterose.ac.uk In the laccase-mediator system described previously, the reaction is conducted in an acidic environment. researchgate.net Galactaric acid (the protonated form of galactarate) has low solubility under these acidic conditions, causing it to precipitate out of the solution as it is formed. whiterose.ac.ukresearchgate.net
This simultaneous product precipitation is highly advantageous. researchgate.net The solid galactaric acid can be easily and inexpensively separated from the reaction mixture, which contains the soluble enzymes and other components, through a simple centrifugation step. researchgate.netwhiterose.ac.uk This method avoids the need for complex and energy-intensive separation techniques, such as chromatography, which are often required in biorefinery applications. whiterose.ac.uk The ability to readily separate the product not only streamlines the recovery process but also helps to drive the reaction equilibrium towards product formation by continuously removing the galactarate from the solution. researchgate.net
Table 2: Enzymatic Recovery and Separation Technique for Galactarate
| Technique | Principle | Application | Advantages | Source(s) |
| Precipitation and Centrifugation | Low solubility of galactaric acid in the acidic reaction medium (pH 3) used for the enzymatic oxidation step. | Separation of solid galactaric acid from the soluble enzymes and unreacted substrate in the reaction mixture. | Simple, inexpensive, allows for easy product recovery, and avoids complex purification steps. | whiterose.ac.ukresearchgate.netwhiterose.ac.uk |
Chemical Synthesis and Derivatization of Galactarate
Conventional Synthetic Routes (e.g., Nitric Acid Oxidation of Galactose or Lactose)
The traditional and most common method for producing galactaric acid is through the oxidation of galactose or galactose-containing compounds like lactose (B1674315) using a strong oxidizing agent, most notably nitric acid. atamanchemicals.comwikipedia.orgatamankimya.comrsc.org This process involves the oxidation of both the aldehyde and the primary alcohol groups of galactose to carboxylic acids. atamanchemicals.comrsc.org
When lactose, a disaccharide composed of galactose and glucose, is oxidized with nitric acid, it yields both galactaric acid (from the galactose unit) and glucaric acid (from the glucose unit). rsc.org Due to its low solubility in the reaction medium, galactaric acid precipitates out as a solid, which simplifies its separation and purification. rsc.org A study reported achieving a 50.3% yield of mucic acid directly from lactose using a 35% nitric acid solution at 80°C over 24 hours. rsc.org Another research effort enhanced this process by using nitric acid with an iron(III) nitrate (B79036) catalyst, reaching a 75% yield of mucic acid from lactose. rsc.org
Besides nitric acid oxidation, other methods for galactarate synthesis include electrolytic oxidation of D-galacturonate and microbial conversion of D-galacturonate. atamankimya.comnih.gov
Table 1: Conventional Synthesis of Galactaric Acid
| Starting Material | Oxidizing Agent/Method | Key Features | Reported Yield |
|---|---|---|---|
| Galactose | Nitric Acid | Primary and well-established method. atamanchemicals.comatamankimya.com | - |
| Lactose | 35% Nitric Acid | Insoluble mucic acid precipitates, aiding separation. rsc.org | 50.3% rsc.org |
| Lactose | Nitric Acid with Fe(NO3)3 | Enhanced yield compared to nitric acid alone. rsc.org | 75% rsc.org |
| D-Galacturonate | Electrolytic Oxidation | An alternative to chemical oxidation. nih.gov | - |
| D-Galacturonate | Microbial Conversion | A biotechnological approach to synthesis. nih.gov | Up to 20 g/L atamankimya.com |
Functionalization and Derivatization Reactions
The dicarboxylic acid structure of galactarate allows for a range of functionalization and derivatization reactions, leading to the creation of various valuable chemicals.
Galactaric acid can undergo esterification with alcohols in the presence of an acid catalyst to form galactaric acid esters. atamankimya.com For instance, the esterification of galactaric acid with n-butanol, catalyzed by Si-tosic acid, can yield dibutyl galactarate with a 91% recovery, containing 91% diester. rsc.orgresearchgate.net
Under certain conditions, such as heating in a solvent like dimethyl sulfoxide (B87167) (DMSO), galactaric acid can undergo intramolecular cyclization to form galactaro-1,4-lactone. rsc.orgpolimi.it This lactone is more soluble and can be a more reactive intermediate for subsequent reactions. rsc.orgpolimi.it The formation of d-galactaro-1,5-lactone is also possible, which can then rearrange to the more stable d-galactaro-1,4-lactone. nih.gov
Galactarate serves as a precursor for several important platform chemicals:
2,5-Furandicarboxylic Acid (FDCA): FDCA is a bio-based alternative to terephthalic acid, used in the production of polyesters like PEF (polyethylenefuranoate). rsc.orgaiche.org The conversion of galactaric acid to FDCA involves dehydration and cyclization, often under acidic conditions. rsc.orgaiche.org Early methods using strong acids like HBr or H₂SO₄ under pressure yielded around 50% FDCA. mdpi.com More recent developments include using solid acid catalysts, which can produce furancarboxylates in high yields, avoiding the unstable intermediate 5-hydroxymethylfurfural (B1680220) (HMF) that is common in other routes to FDCA. rsc.org One-pot synthesis methods have been developed to produce FDCA esters directly from galactaric acid, with one study reporting a 70% yield of dimethyl furan-2,5-dicarboxylate (B1257723) (FDME) using an Amberlyst-36 catalyst and dimethyl carbonate (DMC) as both a reagent and solvent. mdpi.comrsc.orgrsc.org
Pyrone Derivatives: Heating galactaric acid in dimethyl sulfoxide (DMSO) leads to the formation of galactaro lactone, which can then be converted to pyrone derivatives upon treatment with acetic anhydride (B1165640) and a base like pyridine. rsc.org
Table 2: Conversion of Galactaric Acid to Platform Chemicals
| Target Chemical | Reaction Pathway | Catalyst/Reagents | Reported Yield |
|---|---|---|---|
| Adipic Acid | Deoxydehydration, Hydrogenation | Oxorhenium complex, Pt/C mdpi.com | 91% (with ionic liquid) rsc.org |
| 2,5-Furandicarboxylic Acid (FDCA) | Dehydration, Cyclization | Strong acids (HBr, H₂SO₄) mdpi.com | ~50% mdpi.com |
| Dimethyl Furan-2,5-dicarboxylate (FDME) | One-pot synthesis | Amberlyst-36, Dimethyl Carbonate rsc.orgrsc.org | 70% rsc.orgrsc.org |
| Pyrone Derivatives | Lactonization, Cyclization | DMSO, Acetic Anhydride, Pyridine rsc.org | 68% (initial experiment) rsc.org |
Galactarate can be used as a starting material for the synthesis of more complex molecular structures. A reported synthesis of bis(1,4-disubstituted-1,2,3-triazoles) begins with diethyl galactarate. mdpi.comsciforum.netresearchgate.net The process involves protecting the hydroxyl groups, reducing the ester groups to alcohols, converting the alcohols to bromides, and then to azides. mdpi.comsciforum.netresearchgate.net The resulting diazide serves as a key intermediate that undergoes "click" reactions with various alkynes to form the target bis(1,2,3-triazoles). mdpi.comsciforum.netresearchgate.net
Synthesis Pathway for Bis(1,4-disubstituted-1,2,3-triazoles) from Diethyl Galactarate mdpi.comsciforum.netresearchgate.net
Protection: The hydroxyl groups of diethyl galactarate are protected.
Reduction: The ester groups are reduced to primary alcohols using a reducing agent like LiAlH₄, achieving a 90% yield.
Bromination: The alcohols are converted to dibromides with CBr₄, resulting in an 80% yield.
Azidation: The dibromide is reacted with NaN₃ to form the key diazide intermediate in 95% yield.
Click Chemistry: The diazide undergoes cycloaddition reactions with terminal alkynes to produce the final bis(1,4-disubstituted-1,2,3-triazoles).
Polymer Chemistry of Galactarate Derivatives
The difunctional nature of galactarate and its derivatives makes them suitable monomers for the synthesis of various polymers, particularly polyesters and polyamides.
Galactarate-based polymers are gaining interest as sustainable alternatives to petroleum-based plastics.
Polyesters: Linear polycyclic polyesters have been synthesized by reacting the dimethyl ester of 2,3:4,5-di-O-methylene-galactaric acid with various 1,n-alkanediols. nih.govacs.org These polyesters, with weight-average molecular weights ranging from ~5,000 to ~45,000, have been shown to have higher thermal stability and glass transition temperatures compared to analogous polyesters made from adipic acid. nih.govacs.org A fully biocatalyzed route has also been developed, involving the enzymatic production of galactaric acid from sugar beet pulp, followed by enzymatic polycondensation to yield 100% bio-based polyesters. whiterose.ac.uk
Polyamides: Poly(galactaramides), a type of polyhydroxypolyamide, can be synthesized by the condensation polymerization of galactarate derivatives with diamines. waikato.ac.nztandfonline.comtandfonline.com One method involves preparing alkylene and substituted alkylenediammonium galactarate salts, which are then polymerized. waikato.ac.nztandfonline.comtandfonline.com Another approach involves the condensation of bis-ketal-protected diethyl galactarate with different diamines, which can lead to complex mixtures of cyclic and linear polyamides. tandfonline.com The formation of high molecular weight linear polymers can be limited by competing cyclization reactions, the extent of which depends on the diamine used. tandfonline.com Research has also been conducted on the synthesis of amorphous polyamides from bio-based, cyclic galactarate monomers combined with various diamines, resulting in polymers with high thermal stability. iomcworld.org
Role of Galactarate as a Monomer in Sustainable Polymer Development
Galactarate, derived from the oxidation of galactose, is recognized as a key bio-based platform chemical for the synthesis of sustainable polymers. atamanchemicals.com Its origin from renewable resources, such as pectin (B1162225) from sugar beet pulp, positions it as an environmentally favorable alternative to petroleum-based monomers. omicsonline.orgwhiterose.ac.ukiomcworld.org The molecular structure of galactarate, featuring two carboxylic acid groups and four hydroxyl groups, provides unique functionalities for creating novel polymers, including polyesters and polyamides. mdpi.comatamankimya.com
Research has demonstrated the potential of galactarate derivatives in producing high-performance biomaterials. omicsonline.org However, the direct use of galactaric acid in polymerization is often challenging due to its low solubility and tendency to degrade at the elevated temperatures required for processes like melt polycondensation. whiterose.ac.ukiomcworld.org To overcome these limitations, the hydroxyl groups are often protected via acetalization, leading to more stable and processable monomers. iomcworld.orgresearchgate.net
Two commonly studied derivatives are dimethyl-2,3:4,5-di-O-isopropylidene-galactarate (GalXMe) and dimethyl-2,3:4,5-di-O-methylene-galactarate (GalXH). iomcworld.orgresearchgate.net These protected monomers have been successfully polymerized with various co-monomers to create a range of bio-based polymers.
Polyamides from Galactarate Derivatives: The polycondensation of GalXMe and GalXH with aliphatic, cycloaliphatic, and aromatic diamines has yielded amorphous polyamides. iomcworld.orgresearchgate.net These materials exhibit desirable thermal properties, including high glass transition temperatures (Tg) ranging from 50 °C to 220 °C and thermal stability at temperatures exceeding 300 °C. iomcworld.orgresearchgate.netkuleuven.be However, a significant challenge in these syntheses is the occurrence of competitive cyclization reactions, particularly when using linear aliphatic diamines. researchgate.nettandfonline.com This side reaction can limit the formation of high molecular weight linear polymers, favoring the creation of macrocycles instead. tandfonline.com
Polyesters from Galactarate Derivatives: Galactarate-based polyesters are synthesized via the transesterification of galactarate esters with diols. mdpi.com For instance, the polymerization of diethyl galactarate with hexamethylenediamine (B150038) has been shown to produce a hydroxylated analog of nylon-6,6. mdpi.com More advanced strategies involve multi-step biocatalyzed processes that start from pectin, extract galacturonic acid (GalA), oxidize it to galactaric acid (GA), and then, after esterification to improve solubility, proceed with enzymatic polycondensation to obtain fully bio-based polyesters. whiterose.ac.uk
Another sustainable approach involves the synthesis of zwitterionic monoamides of galactaric acid. researchgate.nettandfonline.com This method first converts galactaric acid into its lactone, which then reacts with diamines to form zwitterionic monomers. These monomers can then be used to produce polyhydroxyamides, preserving all carbon atoms from the reagents in the final polymer. researchgate.nettandfonline.com
The table below summarizes various polymers developed using galactarate-derived monomers.
| Galactarate Monomer | Co-monomer(s) | Polymer Type | Key Findings & Properties |
| Diethyl galactarate (bis-ketal-protected) | Various diamines (linear, cycloaliphatic, aromatic) | Polyamide | Formation of amorphous polyamides with Tg between 50-220°C; competitive cyclization limits molecular weight. researchgate.netkuleuven.betandfonline.com |
| Galactaric acid (GA) diesters | Various diols | Polyester | Enzymatic polycondensation yields fully bio-based functional polyesters; requires esterification of GA to improve solubility. whiterose.ac.uk |
| Diethyl galactarate | Hexamethylenediamine | Polyamide | Produces a hydroxylated analogue of nylon-6,6. mdpi.com |
| Galactaric acid 1,4-lactone | Primary amines | Polyamide | Forms zwitterionic monoamides as precursors for homo- and co-polymers via thermal polycondensation. researchgate.netpolimi.it |
| Acetalised galactarate esters (GxMe, GxH) | 1,6-hexanediol (B165255) | Polyester | Synthesis of sugar-based polyesters; polymerization kinetics are highly dependent on the monomer's chemical structure. mdpi.comnih.gov |
Interplay between Chemical Structure and Polymerization Kinetics
The efficiency of polymer synthesis, including reaction time and conversion rates, is critically influenced by the interplay between the chemical structure of the galactarate monomer and the polymerization conditions. mdpi.comnih.gov Understanding these kinetic relationships is essential for optimizing the industrial-scale production of bio-based polymers. mdpi.com
A key study investigated the transesterification kinetics of two different acetalised galactarate esters—dimethyl-2,3:4,5-di-O-isopropylidene-galactarate (GxMe) and dimethyl-2,3:4,5-di-methylene-galactarate (GxH)—with 1,6-hexanediol as a model aliphatic diol. mdpi.com The research revealed significant differences in reactivity between the two structurally similar esters. mdpi.com
Key Research Findings:
Monomer Reactivity: The study demonstrated a clear difference in reactivity between GxMe and GxH during polymerization. mdpi.com This was also observed in polyamide synthesis, where the polymerization of GalXMe with diamines led to polymers with narrow molecular weight distributions, whereas GalXH resulted in polyamides with broad distributions. iomcworld.orgresearchgate.net It has been suggested that less substituted cyclic acetals, such as the methylene (B1212753) group in GxH, may be more susceptible to radical degradation at high temperatures through hydrogen abstraction, affecting the polymerization process. researchgate.net
Catalyst Optimization: The optimal concentration of the di-butyltin oxide (DBTO) catalyst was found to be dependent on the specific galactarate monomer. For the reaction with GxMe, an optimal concentration of 0.3 mol% DBTO (with respect to the ester) was determined, while the reaction with GxH required a higher concentration of 0.9 mol%. mdpi.com
The following table details the findings from the comparative kinetic study of GxMe and GxH.
| Parameter | Dimethyl-2,3:4,5-di-O-isopropylidene-galactarate (GxMe) | Dimethyl-2,3:4,5-di-methylene-galactarate (GxH) |
| Protecting Group | Isopropylidene (ketal) | Methylene (acetal) |
| Optimal DBTO Catalyst Concentration | 0.3 mol % | 0.9 mol % |
| Resulting Polyamide Dispersity | Narrow | Broad iomcworld.orgresearchgate.net |
| Effect of N₂ Flow (250 mL/min) | Higher conversion to polymer; decreased reaction time. mdpi.com | Higher conversion to polymer; decreased reaction time. mdpi.com |
| Noted Reactivity Behavior | Considered less reactive compared to GxH under certain conditions. mdpi.com | Exhibits different reactivity from GxMe; potentially more prone to radical degradation at high temperatures. researchgate.netmdpi.com |
Analytical Methodologies in Galactarate Research
Spectroscopic Techniques for Structural Elucidation and Identification
Spectroscopic methods are fundamental tools for determining the molecular structure of galactarate and its derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are two of the most powerful techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: In the context of galactarate research, ¹H NMR is used to identify the chemical environment of hydrogen atoms within the molecule. For instance, in a study of a mixture of galactaric acid and D-galactaro-1,4-lactone, the signals for galactaric acid were observed at approximately 3.9 and 4.2 ppm. researchgate.net Following an enzymatic reaction, the disappearance of these signals and the appearance of new signals can be monitored to track the conversion of galactarate. researchgate.net The Human Metabolome Database (HMDB) provides a reference ¹H NMR spectrum for galactaric acid in D₂O, showing distinct peaks that correspond to the different protons in the molecule. hmdb.ca
¹³C NMR: This technique provides information about the carbon skeleton. The ¹³C NMR spectrum of isometheptene (B1672259) mucate, which contains a galactarate moiety, shows characteristic peaks for the galactarate carbon atoms at δ 71.4, 71.7, and 179.4 ppm in D₂O. industry.gov.au
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
In the analysis of galactaric acid and its salts, Fourier Transform Infrared (FT-IR) spectroscopy reveals key vibrational modes. The free acid shows characteristic absorptions for its dimeric carboxylic groups. nih.gov Upon salt formation, these bands are replaced by asymmetric and symmetric stretching vibrations of the carboxylate (COO⁻) group at approximately 1600 cm⁻¹ and 1400 cm⁻¹, respectively. nih.govsigmaaldrich.com
Studies on metal-galactarate complexes have shown that the hydroxyl (OH) groups of the galactarate backbone also participate in metal-oxygen interactions, leading to rearrangements of the hydrogen-bonding network, which are observable in the IR spectrum. nih.govsigmaaldrich.com For example, the IR spectrum of nickel galactarate dihydrate shows distinct bands compared to pure galactaric acid, confirming the coordination of the nickel ion. researchgate.net
The combination of NMR and IR spectroscopy provides a comprehensive picture of the molecular structure of galactarate, confirming its identity and providing insights into its conformation and interactions. industry.gov.au These techniques are crucial for verifying the products of chemical synthesis and enzymatic reactions involving galactarate. acs.orgnih.govmdpi.comresearchgate.net
Chromatographic Methods for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of galactarate in various samples. openaccessjournals.comwikipedia.orgshimadzu.com Its high resolution and sensitivity make it ideal for analyzing complex biological and chemical mixtures. openaccessjournals.comwikipedia.org
Principles of HPLC in Galactarate Analysis: HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a liquid solvent). wikipedia.org For a polar molecule like galactarate, reversed-phase HPLC (RP-HPLC) is often employed, where the stationary phase is nonpolar, and a polar mobile phase is used. japsonline.com
Applications in Galactarate Research:
Quantification: HPLC is used to determine the concentration of galactarate in fermentation broths, cell extracts, and reaction mixtures. nih.govaalto.fiscispace.com For example, in studies engineering fungal strains to produce galactarate from D-galacturonate, HPLC was used to measure the titer of the produced galactarate. nih.govresearchgate.net Researchers have reported quantifying galactarate production rates and yields in various genetically modified organisms. nih.govscispace.com
Purity Assessment: The purity of galactarate preparations can be readily determined using HPLC. atamankimya.com A pure sample will ideally show a single peak in the chromatogram, and the area of this peak is proportional to the concentration. This is critical for ensuring the quality of galactarate used in subsequent experiments.
Method Development: Specific HPLC methods have been developed for the analysis of organic acids, including galactarate. These methods are optimized for factors such as the type of column, mobile phase composition, flow rate, and detection method (e.g., refractive index or UV detection) to achieve the best separation and sensitivity. japsonline.comscielo.br
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase C18 | japsonline.com |
| Mobile Phase | Aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., acetonitrile) | japsonline.com |
| pH | Acidic (e.g., pH 3.0) to ensure carboxylic acids are in their protonated form | japsonline.com |
| Flow Rate | Typically 0.5 - 1.5 mL/min | japsonline.com |
| Detection | UV (e.g., 210 nm) or Refractive Index (RI) | japsonline.comscielo.br |
| Retention Time | Specific to the method, but for gallic acid (a related organic acid), a retention time of 3.60 min has been reported. | japsonline.com |
The robustness and versatility of HPLC make it an indispensable tool in galactarate research, from metabolic engineering applications to quality control. dsmz.dentnu.noinnovareacademics.in
Electrochemical Methods for Mechanistic Studies
Electrochemical techniques provide valuable insights into the mechanisms of chemical and biochemical processes, including the chelation of metal ions by galactarate.
Electrochemical Impedance Spectroscopy (EIS) and Linear Polarization Resistance (LPR) are two such methods that have been applied to study the corrosion inhibition properties of galactarate, which are related to its chelation ability.
Mechanism of Action: When a metal, such as carbon steel, is in contact with an aqueous solution, it can corrode. Galactarate can form a protective layer on the metal surface by chelating with the metal ions, thereby inhibiting corrosion.
Experimental Setup: In a typical experiment, a carbon steel electrode is exposed to a solution containing galactarate. google.com A three-electrode setup is commonly used, consisting of the carbon steel as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., graphite). gamry.com
Linear Polarization Resistance (LPR): LPR is a rapid, non-destructive technique used to measure corrosion rates. gamry.comanodeengineering.comacminstruments.com A small potential sweep (e.g., ±10 mV) is applied around the open-circuit potential of the metal. gamry.comacminstruments.com The resulting current is measured, and the polarization resistance (Rp), which is the slope of the potential-current curve, is determined. gamry.com A higher Rp value indicates lower corrosion and more effective inhibition by galactarate.
Electrochemical Impedance Spectroscopy (EIS): EIS involves applying a small amplitude AC potential signal over a range of frequencies and measuring the current response. The resulting impedance data can be modeled with equivalent electrical circuits to understand the processes occurring at the electrode-solution interface, such as charge transfer resistance and the formation of a protective film. This provides a more detailed mechanistic understanding of how galactarate interacts with the metal surface.
A study on the corrosion inhibition of carbon steel by sodium galactarate in tap water utilized both EIS and LPR to analyze the inhibition efficiency at different galactarate concentrations (20, 100, 500, and 2000 ppm). google.com These electrochemical methods are powerful for elucidating the chelation mechanisms of galactarate with metal ions, which is relevant not only for corrosion inhibition but also for understanding its role in biological systems where metal ions are often cofactors for enzymes.
Computational and In Silico Approaches in Enzyme-Substrate Prediction and Active Site Analysis
Computational and in silico methodologies have become indispensable tools in modern biochemical research, offering powerful means to predict enzyme-substrate interactions and dissect the intricacies of active site architecture. nih.govescholarship.org These approaches are particularly valuable for the functional annotation of enzymes discovered through large-scale genome sequencing projects, where experimental characterization of every unknown protein is impractical. nih.govshanghaitech.edu.cn In the context of galactarate(1-) metabolism, computational strategies such as molecular docking, molecular dynamics simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) have been pivotal in identifying novel enzymes, predicting substrate specificity, and elucidating catalytic mechanisms. nih.govosti.gov
Enzyme-Substrate Prediction via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (such as galactarate) when bound to a receptor, typically a protein's active site. salilab.org This method is frequently used to screen virtual libraries of metabolites against an enzyme structure to generate hypotheses about its function. nih.gov
A prominent example of this strategy was the functional assignment of an uncharacterized member of the enolase superfamily from the bacterium Oceanobacillus iheyensis. nih.govrcsb.org Researchers performed in silico docking of a library containing various mono- and diacid sugars against the enzyme's crystal structure (PDB entry 2OQY). nih.gov The docking results predicted that a diacid sugar was the most likely substrate. This computational hypothesis guided subsequent experimental screening, which confirmed that galactarate was indeed the specific substrate for this enzyme, leading to its functional assignment as galactarate dehydratase (GalrD-II). nih.govrhea-db.org
Similarly, in a study on galactarate dehydratase III from Agrobacterium tumefaciens C58, molecular docking was used to model the binding of m-galactarate into the enzyme's active site to understand potential binding modes. acs.org This approach, often used in conjunction with homology modeling when a crystal structure is unavailable, significantly narrows the range of potential substrates that need to be tested experimentally. shanghaitech.edu.cn
Table 1: Examples of Molecular Docking Studies in Galactarate(1-) Research
| Enzyme | Organism | Computational Method | Key Finding |
|---|---|---|---|
| Galactarate Dehydratase (GalrD-II) | Oceanobacillus iheyensis | In silico docking of a mono- and diacid sugar library | Predicted a diacid sugar as the likely substrate, which was experimentally confirmed to be galactarate. nih.gov |
| Galactarate Dehydratase III | Agrobacterium tumefaciens C58 | PRIME docking (anchor-and-grow method) | Examined the potential binding modes of m-galactarate in the active site of the enzyme crystal structure. acs.org |
| 2-dehydro-3-deoxy-galactarate (DDG) aldolase (B8822740) | Escherichia coli | Crystallographic analysis and active site inspection | Analysis of the active site in the presence of pyruvate (B1213749) did not reveal a specific enzyme moiety to act as a base, suggesting a novel mechanism. embopress.org |
Active Site Analysis and Mechanistic Insights
Beyond substrate prediction, computational models provide high-resolution insights into the specific amino acid residues that constitute the active site and participate in catalysis. By analyzing the docked complex of an enzyme and its substrate, researchers can identify key catalytic residues. nih.gov
In the case of GalrD-II from O. iheyensis, analysis of the crystal structure of a catalytically impaired mutant in complex with Mg²⁺ and galactarate was crucial. nih.gov This structural data allowed for the identification of a Tyr 164-Arg 162 dyad as the probable base that initiates the dehydration reaction by abstracting a proton, while Tyr 90 was identified as the acid that facilitates the departure of the hydroxyl leaving group. nih.gov
Another detailed investigation focused on 2-dehydro-3-deoxy-galactarate (DDG) aldolase from Escherichia coli, an enzyme in the d-glucarate/galactarate utilization pathway. embopress.org Crystal structures of the enzyme, both with and without its substrate, suggested a novel catalytic mechanism. Inspection of the active site containing pyruvate did not show a typical enzymatic base positioned to remove a proton. Instead, the structural analysis pointed towards a phosphate anion playing the role of the base that accepts a proton from the methyl group of pyruvate. embopress.org
Table 2: Key Active Site Residues in Galactarate-Processing Enzymes Identified via Computational and Structural Analysis
| Enzyme | Key Residues/Moieties | Proposed Function |
|---|---|---|
| Galactarate Dehydratase (GalrD-II) | Tyr 164-Arg 162 dyad | Acts as the base to initiate the reaction by abstracting the alpha-proton. nih.gov |
| Galactarate Dehydratase (GalrD-II) | Tyr 90 | Acts as the acid to facilitate the departure of the beta-OH leaving group. nih.gov |
| 2-dehydro-3-deoxy-galactarate (DDG) aldolase | Phosphate anion | Proposed to act as the base that accepts a proton from the methyl group of pyruvate. embopress.org |
| 2-dehydro-3-deoxy-galactarate (DDG) aldolase | Asp179, Glu153 | Protein ligands that coordinate the Mg²⁺ ion in the active site. embopress.org |
Advanced Computational and Machine Learning Approaches
While molecular docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the enzyme-substrate complex, simulating atomic movements over time. mdpi.commdpi.com MD simulations can reveal conformational changes, assess the stability of ligand binding, and provide a deeper understanding of the interactions that stabilize the transition state. For instance, MD simulations have been used to dissect the structure-function-dynamics relationships of enzymes like galactose-1-phosphate uridylyltransferase (GALT), revealing how pathogenic mutations affect intersubunit interactions, which are critical for proper catalytic activity. mdpi.com
For reactions involving complex electronic rearrangements, such as those in the enolase superfamily, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. osti.gov These methods treat the core active site with high-accuracy quantum mechanics while the rest of the protein is handled by more computationally efficient molecular mechanics, providing a more accurate description of the chemical reaction pathway. osti.gov
More recently, the fields of artificial intelligence and machine learning have been applied to enzyme-substrate prediction. mdpi.com General models, such as ESP and CLR_ESP, have been developed to predict enzyme-substrate pairs with high accuracy across a wide range of enzymes and metabolites. youtube.combiorxiv.orgbiorxiv.org These models learn from vast datasets of known enzyme-substrate interactions and can predict whether a given small molecule is a substrate for a particular enzyme based on their respective structures and chemical properties, offering a powerful tool for large-scale functional annotation. youtube.combiorxiv.org
Biological Roles and Interactions of Galactarate Non Clinical
Role in Cellular Physiology
Galactarate(1-) is involved in fundamental cellular processes, including the maintenance of osmotic balance and participation in signaling cascades that govern cell life.
Osmoregulation is the vital process of maintaining a stable balance of salt and water—known as osmotic balance—across cellular membranes. rebus.communitypressbooks.pub This biological function is crucial for maintaining homeostasis, as it ensures that the concentration of solutes in body fluids remains within a narrow, functional range. pressbooks.pub The body's fluids, including blood plasma and the fluid within and between cells, are composed of water, electrolytes, and non-electrolytes. rebus.community Galactarate is understood to play a role in the mechanisms of osmotic regulation. ontosight.ai The regulation of osmotic pressure by moving water across membranes directly impacts the volume of fluid compartments and, consequently, has a direct bearing on blood pressure. rebus.communitypressbooks.pub
Cell signaling pathways are complex communication networks that control and coordinate essential biochemical events within and between cells, governing functions like growth, metabolism, and immune response. researchgate.net These pathways involve a signal (ligand), a receptor that binds the signal, and a series of intracellular molecules (transducers) that relay the signal, ultimately leading to a specific cellular response. youtube.com Research indicates that galactarate can participate in cell signaling pathways, thereby influencing cellular growth and differentiation. ontosight.ai Aberrations in these intricate signaling networks can lead to various physiological diseases, highlighting their importance in maintaining cellular and organismal health. researchgate.net
Microbial Interactions and Ecological Significance
Galactarate(1-) is a key molecule in the metabolic interplay between microbes and their environments, particularly within the mammalian gut. It can serve as a nutrient source that enhances bacterial survival and colonization while also demonstrating inhibitory effects on other microorganisms like yeast.
The ability to metabolize galactarate significantly enhances the fitness and colonization capabilities of certain intestinal bacteria, particularly after antibiotic treatment. nih.govnih.gov Antibiotic use can disrupt the gut microbiota, leading to an increased availability of specific carbohydrates, including galactarate, which is produced through host-mediated oxidation of galactose. nih.gov
Pathogens such as Salmonella enterica serovar Typhimurium can utilize the available galactarate in the gut lumen to expand their population. nih.gov The catabolism of galactarate is initiated by the enzyme galactarate dehydratase (GarD), the first enzyme in the galactarate/glucarate (B1238325) pathway. nih.govnih.gov This metabolic pathway is crucial for promoting bacterial survival under stress and increasing the colonization fitness of intestinal pathogens. nih.govnih.gov Studies have shown that genetic removal of the genes for galactarate utilization renders S. Typhimurium unable to ferment galactarate and reduces its competitiveness in an environment where galactarate is present. nih.gov Furthermore, a strong correlation exists between the ability to ferment galactarate and the likelihood of a Salmonella serovar causing gastrointestinal disease. nih.gov
| Bacterial Species | Key Gene/Pathway | Effect of Galactarate Metabolism | Reference |
|---|---|---|---|
| Salmonella Typhimurium | Galactarate/Glucarate utilization operon (gudT-STM2959) | Promotes post-antibiotic expansion in the gut; enhances fitness for anaerobic growth when galactarate is present. | nih.gov |
| Intestinal Pathogens (e.g., E. coli) | Galactarate dehydratase (GarD) | Increases colonization fitness in antibiotic-treated mice; promotes bacterial survival during stress. | nih.govnih.gov |
In contrast to its role as a nutrient for some bacteria, galactaric acid has been shown to inhibit fermentation processes in other microbes, such as yeast. uniprojects.com.ng Fermentation is a metabolic process where microorganisms like yeast convert sugars into other products in the absence of oxygen. uniprojects.com.ng Research has demonstrated that the introduction of galactaric acid into a mixture of yeast and glucose can slow down the fermentation process. uniprojects.com.ng This inhibitory action suggests its potential to prolong the shelf life of certain products by controlling yeast activity. uniprojects.com.ng
Plant Metabolic Context
Galactarate is linked to plant metabolism primarily through the breakdown and modification of major plant cell wall components. Plant cell walls contain pectin (B1162225), an abundant structural polysaccharide whose main component is D-galacturonic acid. asm.org
Microbes have developed pathways to catabolize D-galacturonate. For instance, fungi can be metabolically engineered to convert D-galacturonate into meso-galactarate. asm.org This bioconversion highlights a direct link between a primary component of plant biomass and the formation of galactarate. asm.org Furthermore, galactaric acid esters have been identified in plants. Studies on tomato seedlings have revealed the presence of enzymes that catalyze the formation of esters from galactaric acid and other compounds, suggesting a role in plant biochemical pathways. ebi.ac.uk Pectic polysaccharides in plants, such as Rhamnogalacturonan I (RGI), have side chains composed of galactose-based structures, which serve as the foundational material from which galactarate precursors are derived. nih.gov
Natural Occurrence and Distribution in Plant Species
Galactarate(1-), also known as mucic acid, is a naturally occurring dicarboxylic acid that can be found in a variety of plant species. atamankimya.comferwer.com It is derived from the oxidation of galactose, a simple sugar. ontosight.ai This compound is present in fruits, vegetables, and other plant materials. atamankimya.comatamankimya.com
Occurrence in Fruits and Vegetables:
Research has identified galactarate in several common fruits and vegetables. It is notably found in ripe peaches and pears. foodb.ca Additionally, it is present in grapes and grape must, particularly through the action of the fungus Botrytis cinerea on galacturonic acid. foodb.ca Other plant sources include legumes, nuts, and sugar beet. ferwer.com The presence of galactarate in these plant-based foods highlights its integration into natural dietary components. atamankimya.comatamankimya.com
Distribution within the Plant:
Galactarate is primarily associated with pectin, a major component of the primary cell walls of higher plants. ontosight.ainih.gov Pectin is particularly abundant in the non-woody parts of plants, such as fruit peels. nih.gov For instance, citrus fruit peels and sugar beet pulp are rich sources of pectin, and consequently, contain precursors to galactarate. blogspot.com The distribution of galactarate is linked to the presence of galactose-containing polysaccharides within the plant's structure. ontosight.ai
Interactive Data Table: Plant Sources of Galactarate(1-)
| Plant Source | Part of Plant | Reference |
| Peaches | Fruit | ferwer.comfoodb.ca |
| Pears | Fruit | foodb.ca |
| Grapes | Fruit | foodb.ca |
| Legumes | Seed/Fruit | ferwer.com |
| Nuts | Seed | ferwer.com |
| Sugar Beet | Root | blogspot.com |
| Phyllanthus emblica | Fruit | researchgate.net |
| Citrus Fruits | Peel | blogspot.comresearchgate.net |
Contribution to Plant Metabolic Processes
Galactarate(1-) and its precursors are integral to several metabolic processes in plants, primarily related to the structure and function of the plant cell wall.
Role in Cell Wall Metabolism:
The primary role of galactarate's precursor, D-galacturonic acid, is as the main building block of pectin, a complex set of polysaccharides in the primary cell walls of higher plants. nih.govasm.org Pectin provides structural support, determines cell wall porosity, and is involved in cell adhesion. britannica.commdpi.com The metabolic pathway involving galactarate is linked to the synthesis and modification of these crucial cell wall components. The breakdown of pectin in plant cell walls can lead to the formation of galactarate. ontosight.ai
Involvement in Plant Defense:
The degradation of pectin by microbial enzymes during a pathogen attack can release oligosaccharide fragments, which can act as signaling molecules (oligosaccharins). britannica.com These molecules can trigger defense responses in the plant, such as the production of phytoalexins, which are antimicrobial compounds. britannica.com While not directly a defense compound, the metabolic pathway connected to galactarate is thus linked to the plant's ability to perceive and respond to threats. biorxiv.org Furthermore, polygalacturonase-inhibiting proteins (PGIPs), located in the plant cell wall, play a role in limiting the degradation of pectin by fungal enzymes, thereby contributing to the plant's defense. nih.gov
Metabolic Pathways:
In some microorganisms that interact with plants, such as Agrobacterium tumefaciens, galactarate is part of specific carbohydrate metabolic pathways. nih.gov This bacterium, known for causing crown gall disease, has metabolic reactions involving galactarate, galacturonate, and other sugar acids that are active during its interaction with the host plant. nih.govresearchgate.net The catabolism of D-galacturonate, the precursor to galactarate, can proceed through an oxidative pathway where D-galacturonic acid is oxidized to galactaric acid. researchgate.net This pathway is a key part of the carbon metabolism in these plant-associated microbes.
Research Findings on Galactarate Metabolism:
| Metabolic Process | Role of Galactarate/Precursors | Organism/System | Reference |
| Cell Wall Structure | D-galacturonic acid is the main component of pectin. | Higher Plants | nih.govasm.org |
| Plant Defense | Pectin fragments act as signaling molecules to induce defense responses. | Plants | britannica.com |
| Carbohydrate Metabolism | Catabolism of D-galacturonate to galactarate. | Agrobacterium tumefaciens | nih.govresearchgate.net |
Environmental and Industrial Research Applications Academic Focus
Chelation Chemistry and Heavy Metal Sequestration Mechanisms
Galactarate(1-), the anionic form of galactaric acid, demonstrates significant potential as a chelating agent for various metal ions. Its molecular structure, featuring two carboxyl groups and multiple hydroxyl groups, allows for effective coordination with cations, making it a subject of interest for applications in heavy metal sequestration and environmental remediation. Chelating agents are crucial in forming soluble, complex molecules with specific metal ions, thereby inactivating them and preventing their reaction with other elements. google.com
The interaction between galactarate and metal ions involves both its carboxylate (COO-) and hydroxyl (OH) groups. nih.gov Spectroscopic studies reveal that upon forming salts, the dimeric carboxylic groups of the free acid dissociate. nih.gov The coordination mode varies depending on the specific metal ion.
For instance, in the presence of Ca2+ ions, the two carboxylic groups of galactarate coordinate in a monodentate form. nih.gov With Ba2+, one carboxylic group binds in a monodentate state, while the other interacts with three cations in a tetradentate form. nih.gov For K+, NH4+, and La3+, the coordination is polydentate. nih.gov The hydroxyl groups on the galactarate skeleton also actively participate in the metal-oxygen interaction, leading to a rearrangement of the hydrogen-bonding network upon metalation. nih.govnih.gov
The crystal structure of strontium galactarate monohydrate shows that the Sr2+ ion is nine-coordinated, with five bonds to oxygen atoms from carboxylic groups and four from hydroxyl groups. nih.gov This confirms the integral role of the hydroxyl groups in the chelation process. nih.gov Compositions containing galactarate have shown effective binding of calcium, which is a common element in scale deposits. google.com
Below is a data table summarizing the binding characteristics of Galactarate(1-) with various metal ions based on spectroscopic and crystallographic studies.
| Metal Ion | Coordination of Carboxylate (COO-) Groups | Involvement of Hydroxyl (OH) Groups | Source |
| Ca²⁺ | Monodentate | Yes | nih.gov |
| Ba²⁺ | One monodentate, one tetradentate | Yes | nih.gov |
| Sr²⁺ | Five Sr-O bonds from carboxylic groups | Four Sr-O bonds from hydroxyl groups | nih.gov |
| K⁺ | Polydentate | Yes | nih.gov |
| NH₄⁺ | Polydentate | Yes | nih.gov |
| La³⁺ | Polydentate | Yes | nih.gov |
This table illustrates the varied coordination chemistry of galactarate with different cations, highlighting its versatility as a chelating agent.
The ability of galactarate to sequester metal ions makes it a promising candidate for environmental remediation, particularly for addressing heavy metal contamination in soil and water. google.com Heavy metal pollution is a significant global concern, as these elements are non-biodegradable and can be toxic to living organisms even at low concentrations. nih.govnih.gov Contamination from heavy metals like lead, mercury, cadmium, and chromium poses serious threats to ecosystems and human health. nih.govscispace.com
Research has explored the use of chelating agents to enhance the removal of heavy metals from contaminated sites. nih.govsprep.org Galactarate-based compositions have been developed specifically for metal sequestration. google.com These formulations can chelate a range of heavy metals, including iron, copper, zinc, manganese, chromium, lead, mercury, aluminum, nickel, and cobalt. google.com Such compositions are particularly useful for water treatment applications, such as in boilers, and as descaling agents to remove calcium deposits from various surfaces. google.com The use of biodegradable chelators like galactarate is an eco-friendly approach compared to conventional remediation techniques, which can be costly and produce secondary pollutants. mdpi.com The development of effective and environmentally benign chelating agents is a key goal in remediation research to mitigate the toxic effects of heavy metals. mdpi.comnih.gov
Valorization of Biomass Waste through Galactarate Production
The production of galactarate from agricultural waste is a prime example of biomass valorization—the process of converting low-value biomass into higher-value products. nih.govresearchgate.net Large quantities of agricultural residues are often underutilized or disposed of in ways that cause environmental pollution. nih.gov Pectin-rich waste streams, such as those from the sugar industry, are a promising and sustainable feedstock for producing platform molecules like galactarate. nih.gov
An innovative, multi-enzymatic process has been developed to achieve this conversion sustainably. nih.gov This approach avoids the use of strong acids typically required for such transformations. nih.gov The process begins with the enzyme-assisted extraction of pectin (B1162225) from sugar beet pulp, followed by the enzymatic recovery of galacturonic acid. Subsequently, the galacturonic acid undergoes enzymatic oxidation to yield galactaric acid (the protonated form of galactarate), which can then be purified and used for applications like biopolymer synthesis. nih.gov This valorization strategy not only provides a renewable source for a valuable chemical but also contributes to a circular economy by transforming waste into a resource. mdpi.com Such processes are critical for reducing landfill burden and maximizing the utility of renewable materials. mdpi.commdpi.comau.dk
The enzymatic pathway from pectin-rich biomass to galactaric acid is detailed in the table below.
| Step | Process | Description | Source |
| 1 | Pectin Extraction | Pectin is extracted from sugar beet pulp using enzymes and microwave technology, an acid-free method. | nih.gov |
| 2 | Galacturonic Acid Recovery | The extracted pectin is treated to enzymatically recover galacturonic acid (GalA). | nih.gov |
| 3 | Enzymatic Oxidation | The aldehyde group of GalA is enzymatically oxidized to produce galactaric acid (GA). | nih.gov |
| 4 | Product Separation | The resulting galactaric acid can be easily separated via a simple centrifugation step. | nih.gov |
This table outlines a sustainable, biocatalyzed route for the valorization of agricultural waste into galactarate, a key building block for bio-based materials.
Future Research Directions and Emerging Areas
Elucidation of Uncharacterized Metabolic Pathways and Enzymes
While the core pathways of galactarate metabolism in model organisms like Escherichia coli are well-documented, significant gaps in knowledge remain, particularly concerning the diversity of these pathways across different microbial species. asm.orgresearchgate.netresearchgate.net Ongoing research aims to uncover and characterize novel enzymatic and regulatory components of galactarate and related hexuronate catabolism.
Comparative genomics has been instrumental in reconstructing D-galacturonic and D-glucuronic acid catabolic pathways, revealing novel transcription factors, transporters, and enzymes. asm.org For instance, a novel variant of the oxidative pathway for hexuronate utilization has been identified, which includes two previously uncharacterized subfamilies of lactone hydrolases, UxuL and UxuF. asm.orgasm.org These enzymes catalyze the conversion of D-galactaro- and D-glucaro-1,5-lactones into their corresponding ring-opened aldarates, providing an alternative route that merges hexuronic acid utilization with the aldaric acid catabolic pathway. asm.orgresearchgate.net The activities of recombinant UxuL and UxuF enzymes from four proteobacterial species have been confirmed and kinetically characterized. asm.org
Another key area of investigation is the galactarate dehydratase (GarD) enzyme, which catalyzes the first step in the galactarate/glucarate (B1238325) pathway. nih.gov This enzyme is crucial for the fitness of intestinal pathogens during antibiotic treatment, making it a potential therapeutic target. nih.gov The crystal structure of the full-length GarD from E. coli revealed a novel protein fold, distinct from other enolases, which could aid in the structure-based design of inhibitors. nih.gov The GarD enzyme family also includes proteins with varied substrate specificities, such as those from Herbaspirillum huttiense and Acidovorax avenae which can act on several sugar acids. oup.com
Furthermore, studies on typhoidal Salmonella have indicated that its inability to metabolize galactarate is due to loss-of-function mutations in both the transporter (GudT) and the metabolic enzymes (GudD/GarD), highlighting the importance of functional genomics in understanding metabolic evolution and divergence. biorxiv.orgasm.org The 2-dehydro-3-deoxy-galactarate (DDG) aldolase (B8822740), part of the E. coli pathway, has also been a subject of structural studies, which suggest a novel reaction mechanism for this class of enzymes. embopress.org
| Enzyme Family | Enzyme Name(s) | Function | Organism(s) | Key Findings |
|---|---|---|---|---|
| Lactone Hydrolases | UxuL, UxuF | Conversion of D-galactaro-1,5-lactone to meso-galactarate. | Proteobacteria (e.g., Burkholderia, Pseudomonas) | Provides a direct alternative route from hexuronate oxidation products to the aldarate catabolic pathway. asm.orgresearchgate.net |
| Dehydratases | Galactarate Dehydratase (GarD) | Dehydration of galactarate to 3-keto-5-dehydroxygalactarate. | E. coli, intestinal pathogens | Possesses a novel protein fold; crucial for bacterial fitness, making it a potential drug target. nih.gov |
| Aldolases | 2-dehydro-3-deoxy-galactarate (DDG) aldolase (GarL) | Reversible aldol (B89426) cleavage of DDG to pyruvate (B1213749) and tartronic semialdehyde. | E. coli | Structural analysis suggests a novel catalytic mechanism for this class II aldolase. embopress.org |
| Isomerases | Galactarolactone cycloisomerase (Gci) | Direct conversion of D-galactarolactone to 3-deoxy-2-keto-galactarate. | Agrobacterium tumefaciens | Belongs to the enolase superfamily and shows homology with sugar acid dehydratases. researchgate.net |
Advanced Enzyme Engineering for Enhanced Catalytic Efficiencies and Specificity
The industrial viability of galactarate production and its conversion into value-added chemicals heavily relies on the performance of key enzymes. Advanced enzyme engineering techniques are being employed to improve catalytic properties like activity, stability, and substrate specificity. zymvol.commagtech.com.cnfrontiersin.org
Strategies for enzyme improvement include directed evolution, rational design, and chemical modification. magtech.com.cnnih.gov Directed evolution involves creating libraries of enzyme variants through mutagenesis and screening for desired properties, a technique that has become popular for enzyme modification. magtech.com.cnanu.edu.au Rational design, on the other hand, uses detailed knowledge of an enzyme's three-dimensional structure to make specific, targeted changes to its amino acid sequence. nih.gov
A key target for engineering is the uronate dehydrogenase (Udh) enzyme, which oxidizes D-galacturonic acid to galactarolactone. researchgate.net While the Udh from Agrobacterium tumefaciens (AtUdh) is highly efficient, its poor thermostability limits its application. researchgate.net Semi-rational design approaches are being used to create more thermostable variants of AtUdh to overcome this limitation. researchgate.net
Enzyme specificity is another critical property that can be engineered. zymvol.comsolubilityofthings.com For some applications, high specificity is desired to prevent side reactions and ensure product purity. zymvol.comsolubilityofthings.com For others, broadening the substrate range can be beneficial. zymvol.com For example, engineering could be used to alter the specificity of dehydratases like GarD, which is specific for galactarate, or GudD, which acts on both glucarate and galactarate. nih.gov The goal of engineering is often to reach the maximal catalytic efficiency (kcat/KM) of an enzyme, though this can be a complex challenge. nih.gov
| Engineering Goal | Technique(s) | Target Enzyme Example | Desired Outcome |
|---|---|---|---|
| Enhanced Stability | Semi-rational design, Directed evolution | Uronate Dehydrogenase (Udh) | Increased thermostability for industrial process robustness. researchgate.net |
| Improved Activity | Directed evolution, Rational design | Galactarate Dehydratase (GarD) | Higher turnover rate (kcat) to increase reaction speed and overall yield. nih.gov |
| Altered Specificity | Rational design, Structural flexibility tuning | Dehydratases (GarD/GudD) | Tailoring the enzyme to accept only galactarate or a broader range of aldaric acids. nih.govmdpi.com |
| Overcoming Bottlenecks | Pathway engineering, Enzyme optimization | 5-keto-4-deoxy-D-glucarate dehydratase | Increasing the specific constant of the rate-limiting enzyme in a metabolic pathway. google.com |
Development of Novel Green Synthetic Strategies for Galactarate Derivatives
The principles of green chemistry, which emphasize waste prevention, use of renewable resources, and energy efficiency, are guiding the development of new synthetic routes for galactarate-based products. nih.gov Research is focused on moving away from harsh chemical oxidation methods, such as those using nitric acid, towards milder, biocatalytic, and more sustainable processes. whiterose.ac.uk
A promising green strategy involves the use of pectin-rich biomass, such as sugar beet pulp, as a renewable feedstock. whiterose.ac.ukgoogle.com A novel, fully biocatalyzed, three-step process has been developed to produce functional polyesters from this source. The process involves:
Enzymatic extraction of pectin (B1162225) and recovery of galacturonic acid (GalA). whiterose.ac.uk
Enzymatic oxidation of GalA to galactaric acid (GA) using a laccase-mediator system under mild conditions (30 °C, pH 3). whiterose.ac.uk
Enzymatic polycondensation of a GA diester derivative to form linear polyesters, avoiding the need for traditional protection chemistry. whiterose.ac.uk
This multi-enzymatic approach represents a sustainable alternative to chemo-catalytic procedures, operating at mild conditions and avoiding hazardous chemicals. whiterose.ac.ukresearchgate.net The resulting polyesters have free hydroxyl groups, which can serve as anchor points for further functionalization, opening up applications in materials like coatings. whiterose.ac.uk
Other green applications of galactarate derivatives include their use in biodegradable and phosphorus-free metal sequestration compositions for cleaning and anti-corrosion applications. google.com The development of these compositions from plant biomass aligns with the goal of creating environmentally friendly industrial products. google.com The synthesis of galactarate derivatives like pyrrolecarboxylic acids and galactaro-1,4-lactone under mild conditions further expands the portfolio of platform chemicals that can be derived from this bio-based molecule. polimi.it
| Green Strategy | Feedstock | Key Process Steps | Product(s) | Sustainability Benefit |
|---|---|---|---|---|
| Multi-Enzymatic Polymer Synthesis | Sugar Beet Pulp (Pectin) | 1. Enzymatic GalA recovery. 2. Laccase-catalyzed oxidation to GA. 3. Enzymatic polycondensation. | Functional Polyesters | Avoids harsh chemicals and protection chemistry; uses renewable biomass. whiterose.ac.uk |
| Biocatalytic Oxidation | Galacturonic Acid | Aqueous catalytic oxidation using supported gold catalysts and O2. | Galactaric Acid | Milder conditions compared to nitric acid oxidation. google.com |
| Microbial Conversion | Galacturonic Acid | Fermentation using engineered microbes (e.g., A. niger). | Galactaric Acid | Reduces hazardous chemical use and aligns with green chemistry principles. |
| Platform Chemical Synthesis | Galactaric Acid | Thermal conversion in DMSO; treatment with amines. | Galactaro-1,4-lactone, Pyrrole derivatives | Creates versatile chemical intermediates from a bio-based source under mild conditions. polimi.it |
Systems Biology and Omics Approaches to Understand Galactarate Metabolism
To fully comprehend and engineer galactarate metabolism, a systems-level understanding is essential. Systems biology, which integrates multiple layers of biological information, and various "omics" technologies are powerful tools for this purpose. pluto.bio These hypothesis-free approaches can reveal complex interactions and regulatory networks that govern metabolic pathways. nih.govnih.gov
Multi-omics approaches integrate data from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive picture of cellular processes. frontlinegenomics.comfrontiersin.org This integration can help identify how genetic variations (genotype) influence cellular functions and traits (phenotype) through the actions of RNA and proteins. frontiersin.org
In the context of galactarate, these approaches are already yielding significant insights:
Comparative genomics has been used to reconstruct metabolic pathways and regulons for hexuronate and aldarate utilization across various bacterial species. asm.org This has led to the identification of novel enzymes and transcription factors. asm.org
Transcriptomics (e.g., mRNA sequencing) of fungi grown on galactarate has been used to identify upregulated genes essential for its catabolism. nih.gov This information is critical for engineering strains that can produce, rather than consume, galactarate. nih.gov
Future research will likely involve more sophisticated integration of multi-omics data using machine learning and deep learning models to analyze pathway cross-talk and predict the outcomes of genetic modifications. frontiersin.org This will be crucial for rationally designing microbial cell factories for efficient galactarate production.
| Omics Approach | Data Type | Application in Galactarate Research | Key Insights |
|---|---|---|---|
| Genomics | DNA sequence, Gene clusters | Reconstructing metabolic pathways across species; identifying mutations. asm.orgbiorxiv.org | Discovery of novel pathway variants and regulatory networks; understanding metabolic loss in pathogens. asm.orgasm.org |
| Transcriptomics | mRNA levels | Identifying genes upregulated during growth on galactarate. nih.gov | Pinpointing essential genes for galactarate catabolism, enabling their deletion to create production strains. nih.gov |
| Proteomics | Protein abundance and modifications | Characterizing the expression and function of metabolic enzymes. nih.gov | Confirming the presence and activity of enzymes like Udh in engineered strains. nih.gov |
| Metabolomics | Metabolite profiles | Tracking the flow of carbon through metabolic pathways. pluto.bio | Verifying the conversion of substrates to galactarate and identifying potential metabolic bottlenecks. |
Expanding Biotechnological Production Efficiencies for Industrial Relevance
For galactarate to become a viable, bio-based platform chemical, its production must be efficient, scalable, and cost-effective. Research is intensely focused on improving the efficiency of microbial fermentation processes to meet industrial demands. investopedia.com Production efficiency is a measure of how effectively resources like time, materials, and labor are used to generate a product, with the goal of minimizing waste while maintaining quality. netsuite.com
Metabolic engineering is a cornerstone of this effort, involving the targeted genetic modification of microorganisms like Aspergillus niger and Trichoderma reesei. researchgate.net Key strategies include:
Overexpression of Key Enzymes: Introducing and overexpressing genes like uronate dehydrogenase (udh) to efficiently convert D-galacturonic acid into galactarate. nih.govgoogle.com
Deletion of Competing Pathways: Using tools like CRISPR/Cas9 to knock out genes involved in galactarate catabolism, thereby preventing the consumption of the desired product. nih.govresearchgate.net
Transporter Engineering: Modifying transport systems to improve the uptake of precursor substrates or the export of the final product. researchgate.net
Process optimization is also critical. Studies have shown that factors like temperature, pH, and medium composition significantly impact galactarate production. For instance, T. reesei production was found to be optimal at pH 4 and 35°C. researchgate.net Fed-batch cultivation strategies have led to significant improvements in titer, with one engineered marine Trichoderma species producing up to 53 g/L of mucic acid (the protonated form of galactarate). researchgate.net
Scaling up production from laboratory flasks to industrial bioreactors presents its own challenges. Research has successfully demonstrated the production of galactarate from pectin in 1, 10, and 250-liter bioreactors, achieving titers up to 21 g/L. nih.govd-nb.info These studies provide a crucial link between small-scale screening and large-scale industrial feasibility. d-nb.info
| Organism | Engineering Strategy | Production Scale | Achieved Titer / Yield | Reference |
|---|---|---|---|---|
| Trichoderma reesei | Deletion of gar1, overexpression of udh. | Fed-batch culture | 20 g/L from D-galacturonic acid | nih.gov |
| Marine Trichoderma sp. | CRISPR-Cas9 disruption of catabolism, udh insertion. | ambr® 250 bioreactor | 53 g/L from D-galacturonic acid | researchgate.net |
| Aspergillus niger | Deletion of catabolic genes, expression of udh. | Shake flask | Production from pectin and citrus processing waste demonstrated. | nih.gov |
| T. reesei | Overexpression of udh. | 250 L bioreactor | 14 g/L from hydrolyzed pectin | nih.gov |
| E. coli | Deletion of uxaC and garD, introduction of oxidative pathway. | Not specified | Production of butanediol (B1596017) (a galactarate derivative) at ~20 g/L. | nih.gov |
Q & A
Basic Research Questions
Q. How can Galactarate(1-) be synthesized and characterized for structural validation?
- Methodological Answer : Synthesis typically involves acid-catalyzed oxidation of galactose derivatives, followed by deprotonation to yield the anionic form. Characterization requires NMR spectroscopy (e.g., and spectra to confirm carboxylate groups) and mass spectrometry (to verify molecular weight). Purity should be assessed via HPLC with polar stationary phases, referencing retention times against standards . Experimental protocols must detail reaction conditions (pH, temperature) and purification steps (e.g., ion-exchange chromatography) to ensure reproducibility .
Q. What are the stability profiles of Galactarate(1-) under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (absorbance at carboxylate-specific wavelengths) and quantify intact compound levels using LC-MS/MS . Data should be analyzed using Arrhenius kinetics to predict shelf-life under standard conditions . Report deviations in degradation pathways (e.g., decarboxylation vs. isomerization) with statistical confidence intervals .
Advanced Research Questions
Q. How can conflicting data on Galactarate(1-)’s chelation behavior with metal ions be resolved?
- Methodological Answer : Discrepancies in binding constants (e.g., Fe vs. Ca) may arise from differences in ionic strength or experimental techniques (e.g., potentiometry vs. spectrophotometry). Design a comparative study using isothermal titration calorimetry (ITC) to directly measure thermodynamic parameters (ΔH, ΔS) under standardized conditions. Cross-validate results with DFT calculations to model coordination geometries . Address contradictions by re-evaluating buffer systems (e.g., avoiding phosphate buffers that compete for metal binding) .
Q. What experimental strategies optimize Galactarate(1-)’s catalytic activity in enzymatic assays?
- Methodological Answer : Use response surface methodology (RSM) to optimize variables such as substrate concentration, pH, and cofactor ratios. Validate activity via kinetic assays (e.g., Michaelis-Menten plots) and compare with structurally analogous carboxylates. For mechanistic insights, employ stopped-flow spectroscopy to capture transient intermediates or isotope labeling (e.g., ) to track reaction pathways . Ensure reproducibility by documenting enzyme source (e.g., recombinant vs. native) and batch-to-batch variability .
Q. How can computational modeling predict Galactarate(1-)’s interaction with biological membranes?
- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields parameterized for carboxylates (e.g., CHARMM36). Model membrane systems (e.g., lipid bilayers) with varying phospholipid compositions to assess permeability. Validate predictions experimentally via fluorescence quenching assays or surface plasmon resonance (SPR) to measure binding kinetics. Cross-reference results with existing data on structurally related anions (e.g., glucarate) to identify trends .
Data Presentation and Reproducibility Guidelines
- Tables : Use Roman numerals for table labels (e.g., Table I) and ensure self-explanatory titles (e.g., "Thermodynamic Parameters of Metal Chelation"). Include units in column headers (e.g., "ΔG (kJ/mol)") and footnotes for statistical methods (e.g., "±SD, n=3") .
- Figures : Label axes with compound-specific variables (e.g., "Galactarate(1-) Concentration (mM)") and avoid redundant color schemes. For spectra, annotate peaks with exact wavenumbers or shifts .
- Supplementary Materials : Archive raw data (e.g., NMR FID files, simulation trajectories) in repositories like Zenodo, citing DOIs in the main text .
Literature Review and Contradiction Management
- Use Google Scholar with advanced operators (e.g.,
"Galactarate(1-)" AND "chelation") to prioritize high-impact studies. Track citations via the "Cited by" feature to identify consensus or debates . - For unresolved contradictions, apply the STROBE checklist to evaluate study design biases (e.g., sampling methods, instrument calibration) and propose replication studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
